Bis(2,5-dioxopyrrolidin-1-yl) carbonate
Overview
Description
“Bis(2,5-dioxopyrrolidin-1-yl) carbonate” is a chemical compound with the molecular formula C9H8N2O7 . It is commonly used as a reagent for the preparation of N-succinimidyl esters of amino acids and other acids .
Synthesis Analysis
While specific synthesis methods for “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” were not found in the search results, related compounds have been synthesized through coupling reactions .Molecular Structure Analysis
The molecular structure of “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The InChI key is PFYXSUNOLOJMDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Bis(2,5-dioxopyrrolidin-1-yl) carbonate” has a molecular weight of 256.17 g/mol . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Application in Protein-Protein Interaction Studies
Specific Scientific Field
Summary of the Application
“Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate”, also known as DSSO crosslinker, is used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .
Methods of Application or Experimental Procedures
DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker. It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .
Results or Outcomes
The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS . This provides complementary data to thiol-reactive and acidic residue-targeting reagents and will find wide utility in the elucidation of PPIs, study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .
Application in Anticonvulsant Drug Development
Specific Scientific Field
Summary of the Application
A series of original hybrid pyrrolidine-2,5-dione derivatives, which include “Bis(2,5-dioxopyrrolidin-1-yl) (phenyl)Acetamides”, have been discovered with potent anticonvulsant properties .
Methods of Application or Experimental Procedures
These compounds were synthesized using an optimized coupling reaction. They showed broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Results or Outcomes
The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) . This compound also proved effective in various pain models .
Application in Amino Acid Protection
Specific Scientific Field
Biochemistry and Organic Chemistry
Summary of the Application
The compound, also known as “Benzyl 2,5-dioxopyrrolidin-1-yl carbonate”, is used as a more convenient and mild reagent than benzyl carbonochloridate in protecting amino acids .
Methods of Application or Experimental Procedures
This compound can be used in the synthesis of a series of biologically active molecules .
Results or Outcomes
The use of this compound provides a more efficient and less harsh method for protecting amino acids during synthesis, which can be crucial in the development of peptides and proteins .
Application in Mass Spectrometry
Specific Scientific Field
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYXSUNOLOJMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225080 | |
Record name | Di(succinimido) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,5-dioxopyrrolidin-1-yl) carbonate | |
CAS RN |
74124-79-1 | |
Record name | Disuccinimidyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74124-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(succinimido) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di(succinimido) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(succinimido) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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